(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- A study reported the ambient-temperature synthesis of novel N-pyrazolyl imine compounds, emphasizing the efficient creation of imidazo[1,2-b]pyrazol derivatives using a condensation reaction. This research highlights a method for synthesizing compounds similar to (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (Becerra, Cobo, & Castillo, 2021).
Chemical Reactions and Transformations
- Another study explored the desulfurative cyclization of thioamides to synthesize imidazo[1,5-a]pyridines, indicating the versatility of reactions involving imidazo pyrazolines (Ramesha et al., 2016).
Application in Coordination Chemistry
- Research into metal-induced organic ligand fusion revealed the formation of complex molecules involving imidazo[1,2-b]pyrazol derivatives. This study underscores the role of such compounds in coordination chemistry and their interactions with metals (Chen et al., 2020).
Potential Antimicrobial Applications
- The synthesis and characterization of Schiff’s bases and aryl aminomethyl derivatives, including imidazo[1,2-a]pyridines, were conducted with a focus on their antibacterial and antifungal activities. This suggests the potential of imidazo pyrazolines in antimicrobial research (Kansagara, Dangar, & Shah, 2016).
Advancements in Multicomponent Reactions
- The synthesis of 1H-imidazo[1,2-b]pyrazoles via a multicomponent reaction was reported, highlighting the efficient creation of these compounds and their evaluation for antimicrobial activity. This demonstrates the importance of imidazo pyrazolines in developing novel synthetic methodologies (Babariya & Naliapara, 2017).
Exploration in Nucleophilic Reactions
- A novel synthetic approach was developed for imidazopyrazines, using the nitrogen atom's nucleophilicity in imidazoles. This study provides insight into the chemical behavior of compounds like this compound and their potential applications in synthesizing complex molecules (Galli et al., 2019).
Mechanism of Action
Target of Action
It is known that imidazole containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific pathways affected and the nature of the interaction with the target .
Pharmacokinetics
The polar nature of the imidazole ring in such compounds is known to improve their pharmacokinetic parameters to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that such factors can significantly impact the action of many compounds .
Properties
IUPAC Name |
(1-cyclopentyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWJLHJZUMYCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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